2-(Phenylthio)butane
Description
2-(Phenylthio)butane is an organosulfur compound featuring a phenylthio group (–S–C₆H₅) attached to the second carbon of a butane chain. Thioethers like this compound are characterized by their sulfur atom bridging aromatic and aliphatic groups, influencing reactivity, stability, and applications in organic synthesis or materials science. Such compounds are often explored for their electronic properties, solubility in nonpolar solvents, and utility as intermediates in pharmaceuticals or agrochemicals .
Properties
CAS No. |
14905-79-4 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
butan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
YKLUJQMOFAXHHI-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)SC1=CC=CC=C1 |
Other CAS No. |
14905-79-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Phenylthio)butane with structurally or functionally related compounds, based on the available evidence:
Structural and Functional Analysis
- Aromatic vs. Aliphatic Sulfur: 2-(Phenylthio)thiophene (aromatic sulfur in thiophene) exhibits enhanced conjugation and electronic properties compared to this compound (aliphatic sulfur), which may prioritize stability over reactivity . 4-Phenyl-2-butanone lacks sulfur but shares a phenyl-butane backbone, emphasizing ketone reactivity (e.g., nucleophilic additions) over thioether inertness .
- Polarity and Solubility: 2-(Phenylthio) Ethanol combines a polar hydroxyl group with a hydrophobic phenylthio group, likely increasing solubility in both aqueous and organic phases compared to purely aliphatic this compound . Methyl benzoate (ester) has higher polarity than thioethers, making it more suitable as a solvent in polar reactions .
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